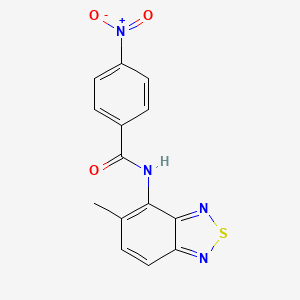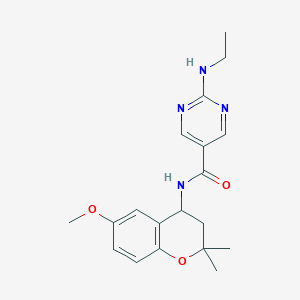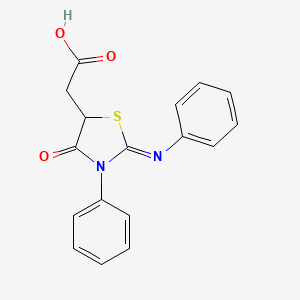
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C14H10N4O3S and its molecular weight is 314.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.04736137 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Properties
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide, and its derivatives, have been explored for their anticonvulsant properties. A study by Sych et al. (2018) highlighted the synthesis of a related compound, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, which exhibited high anticonvulsive activity compared to the classic drug Depakin in the pentylentetrazole model of seizure. This compound was proposed for further preclinical studies, emphasizing its potential in the development of new anticonvulsant drugs (Sych et al., 2018).
Anti-Leishmanial Activity
The anti-leishmanial activity of 1,3,4-thiadiazole derivatives has been investigated, with compounds showing good activity against the promastigote form of Leishmania major. For example, Tahghighi et al. (2012) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, demonstrating significant decreases in the number of intracellular amastigotes per macrophage. This indicates the potential of these compounds in the treatment of leishmaniasis (Tahghighi et al., 2012).
Cancer Treatment Applications
Thiazolides, a class of compounds related to this compound, have been studied for their potential in treating colon cancer. Brockmann et al. (2014) demonstrated that certain thiazolide derivatives can induce cell death in colon carcinoma cell lines. This finding opens up possibilities for the use of thiazolide derivatives in cancer treatment (Brockmann et al., 2014).
Antibacterial Activity
The benzothiazole derivatives, related to the main compound , have shown notable antibacterial activity. For instance, Gupta (2018) synthesized hydroxy-substituted benzothiazole derivatives that displayed potent antibacterial activity against Streptococcus pyogenes. This suggests the potential application of these derivatives in combating bacterial infections (Gupta, 2018).
Eigenschaften
IUPAC Name |
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c1-8-2-7-11-13(17-22-16-11)12(8)15-14(19)9-3-5-10(6-4-9)18(20)21/h2-7H,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCSQPZWZDYETK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-2-{2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5548552.png)
![5-(4-tert-butylphenyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548562.png)

![(1R,3S)-3-(2-aminoethoxy)-7-[[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5548570.png)
![Ethyl 5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5548578.png)
![(3R*,5S*)-N-[(1-ethyl-1H-indazol-3-yl)methyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5548592.png)
![4-hydroxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide](/img/structure/B5548595.png)
![3-({4-[2-(4-chloro-2-methylphenoxy)ethyl]-1-piperazinyl}methyl)-3-piperidinol dihydrochloride](/img/structure/B5548597.png)

![2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-4,6-DIMETHYLPYRIDINE-3-CARBONITRILE](/img/structure/B5548607.png)
![2-(2,6-dimethylphenoxy)-N'-[(2-hydroxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5548610.png)
![8-[(5-cyclopropyl-1-methyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5548612.png)
![N-[(3S,4R)-1-[5-(methoxymethyl)furan-2-carbonyl]-4-(5-methylfuran-2-yl)pyrrolidin-3-yl]acetamide](/img/structure/B5548622.png)
